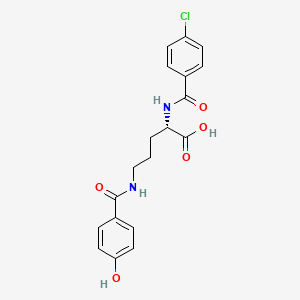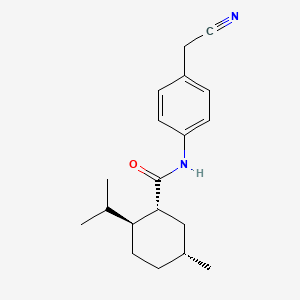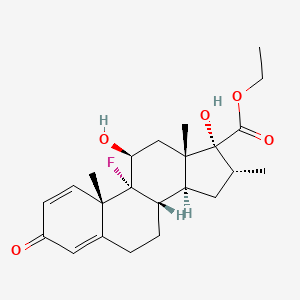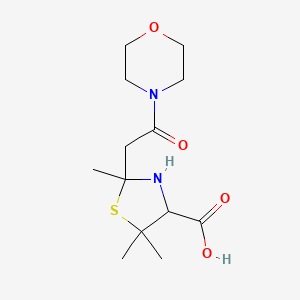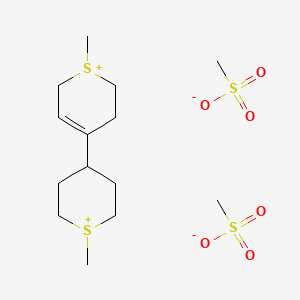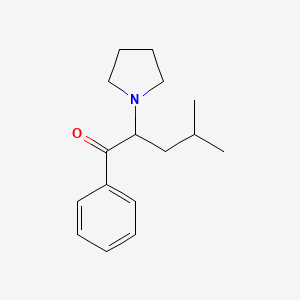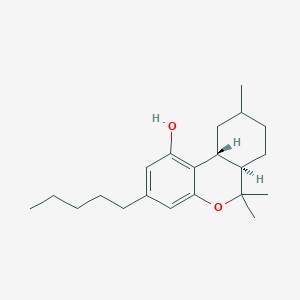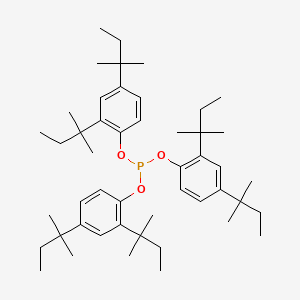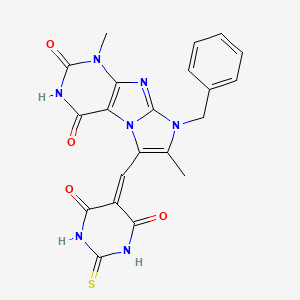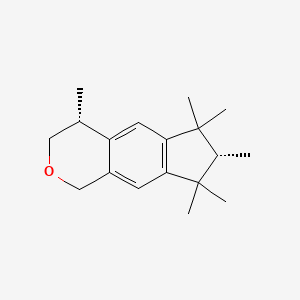
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- is a complex organic compound featuring multiple functional groups, including ethoxy, methylpropoxy, fluoro, and phenoxy groups. This compound is part of the larger family of substituted benzenes, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, starting from simpler benzene derivatives. Common synthetic routes include:
Friedel-Crafts Alkylation:
Nucleophilic Substitution:
Ether Formation: The ethoxy and phenoxy groups are introduced via etherification reactions, often using Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.
Substitution: Br₂ with FeBr₃ as a catalyst for bromination; HNO₃ with H₂SO₄ for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 4-ethoxy-1-fluoro-2-phenoxy-: Lacks the methylpropoxy group, resulting in different chemical properties.
Benzene, 4-(2-methylpropoxy)methyl-1-fluoro-2-phenoxy-: Lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness
The unique combination of functional groups in Benzene, 4-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy- imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
83493-41-8 |
|---|---|
Molecular Formula |
C25H27FO3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[[2-(3-ethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H27FO3/c1-4-28-22-12-8-9-20(16-22)25(2,3)18-27-17-19-13-14-23(26)24(15-19)29-21-10-6-5-7-11-21/h5-16H,4,17-18H2,1-3H3 |
InChI Key |
SVTCWTNKKLVBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


